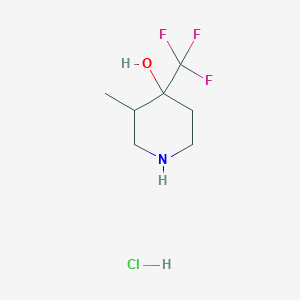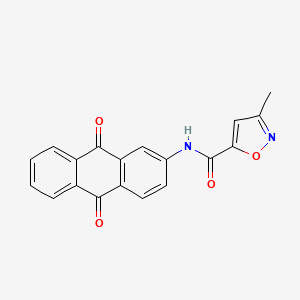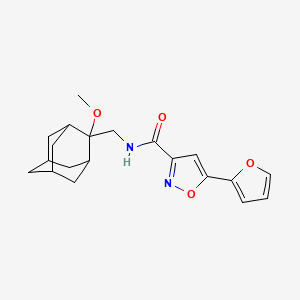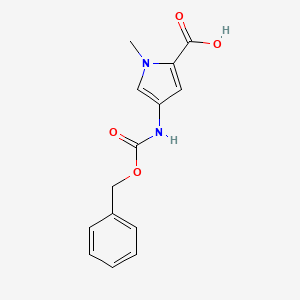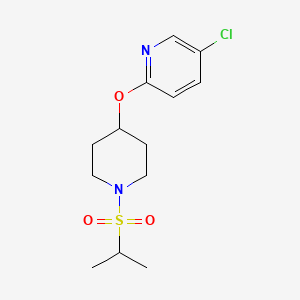
cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a cyclopentyl group, a fluorobenzyl group, a thioether linkage, and an imidazole ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring, for instance, is a versatile moiety that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group could increase its lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Reactions
Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, due to its complex structure, participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds. Research has demonstrated its role in the synthesis of γ-lactams through the addition and cyclization reactions involving thioureas and thioamides, highlighting its potential in creating fused thiazinone derivatives (Acheson & Wallis, 1982). Furthermore, its involvement in the synthesis of fluorophenyl thiophene methanone derivatives underscores its importance in material science and pharmaceutical applications, offering insights into the development of compounds with antibacterial, antifungal, and antioxidant properties (Nagaraju et al., 2018).
Catalysis and Organic Synthesis
The compound's utility extends to catalysis, where it contributes to efficient ruthenium(II)-based catalysts for C-N bond formation. This is crucial in organic synthesis, demonstrating its role in enhancing the efficiency of reactions under solvent-free conditions, thereby supporting sustainable chemical practices (Donthireddy et al., 2020). Additionally, it serves as a precursor in the microwave-assisted Fries rearrangement, leading to the synthesis of benzamide derivatives, further exemplifying its versatility in organic synthesis and the development of novel compounds (Moreno-Fuquen et al., 2019).
Pharmaceutical Research
In pharmaceutical research, the structure and reactivity of cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone contribute to the development of antimycobacterial agents, showcasing its potential in addressing infectious diseases (Miranda & Gundersen, 2009). Moreover, its application in synthesizing inhibitors for enzymes like CYP17 and CYP19 indicates its relevance in drug development, particularly in cancer and endocrine disorder therapies (Hartmann et al., 2004).
Material Science
The compound also finds applications in material science, particularly in the synthesis of polymeric thiophenes used in organic electronics, such as thin-film transistors and solar cells. This highlights its potential in contributing to advances in renewable energy technologies and electronic devices (Nagaraju et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKANTZKZOBTCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

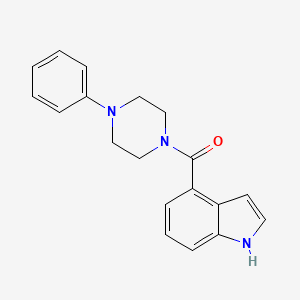

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)


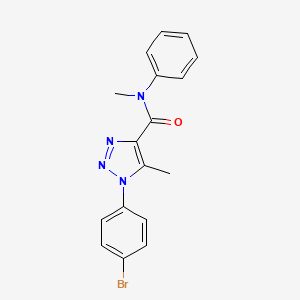
![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
